Entecavir 3''-O-β-D-Glucuronide is synthesized from entecavir, which is derived from natural nucleosides. Its classification falls within the broader category of antiviral drugs, particularly those that act as nucleoside analogues. The compound has the Chemical Abstracts Service number 68655-87-8 and features prominently in pharmacological studies due to its potential therapeutic applications.
The synthesis of entecavir 3''-O-β-D-Glucuronide typically involves glucuronidation reactions where entecavir undergoes modification through enzymatic or chemical processes. These methods can include:
The synthesis process requires careful monitoring of reaction conditions, such as pH and temperature, to optimize yield and purity.
The molecular formula for entecavir 3''-O-β-D-Glucuronide is . The structure features:
The compound's structural characteristics enhance its solubility in aqueous environments, which is crucial for its pharmacokinetic properties.
Entecavir 3''-O-β-D-Glucuronide participates in various chemical reactions typical of glucuronides, including:
These reactions are essential for understanding how this compound behaves in biological systems and its potential metabolism.
The mechanism of action for entecavir 3''-O-β-D-Glucuronide revolves around its ability to inhibit hepatitis B virus polymerase. Once administered, it is phosphorylated intracellularly to its active triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This action disrupts viral replication by inhibiting:
The inhibition constant (Ki) for hepatitis B virus DNA polymerase is approximately , demonstrating its potency against viral replication .
Entecavir 3''-O-β-D-Glucuronide exhibits several key physical and chemical properties:
This compound's solubility profile enhances its potential bioavailability when administered as a therapeutic agent.
Entecavir 3''-O-β-D-Glucuronide has significant applications in scientific research and clinical settings:
Research into this compound continues to explore its therapeutic efficacy and safety profile in treating chronic hepatitis B infections.
Entecavir 3'-O-β-D-glucuronide represents the primary phase II metabolite of entecavir, a potent guanosine nucleoside analogue antiviral agent. This conjugated molecule features a β-D-glucuronic acid moiety covalently linked via an O-glycosidic bond to the 3'-hydroxy group of the entecavir cyclopentane ring. The molecular formula of this metabolite is C18H23N5O9, with a molecular weight of 453.40 g/mol [9]. This biotransformation product retains the core structural elements of the parent entecavir molecule – including the 2-aminopurine ring system critical for antiviral activity – while adding the polar glucuronide component that dramatically alters its physicochemical properties [3].
The glucuronidation occurs specifically at the 3' position of entecavir's pentanoid ring, a site confirmed through nuclear magnetic resonance spectroscopy and mass spectrometry analyses. This regioselective conjugation creates a highly water-soluble molecule that maintains the pharmacologically essential hydrogen-bonding capabilities of the parent compound's purine scaffold. Unlike the parent entecavir, which exhibits high membrane permeability, the glucuronide metabolite demonstrates markedly reduced cellular uptake due to its increased polarity and molecular bulk [9]. In vitro studies confirm that entecavir 3'-O-β-D-glucuronide retains the capacity to inhibit HBV reverse transcriptase, though with substantially reduced potency compared to unconjugated entecavir. This activity stems from the preserved guanosine-mimicking pharmacophore that allows competitive inhibition of viral DNA polymerase [9].
Table 1: Structural Characteristics of Entecavir 3'-O-β-D-Glucuronide
Characteristic | Value | Significance |
---|---|---|
Molecular Formula | C₁₈H₂₃N₅O₉ | Confirms elemental composition and molecular weight |
Molecular Weight | 453.40 g/mol | Impacts pharmacokinetic distribution properties |
Glucuronidation Site | 3'-OH of cyclopentane ring | Determines metabolic specificity and regioselectivity |
Water Solubility | >50-fold increase vs parent | Enhances renal elimination potential |
HBV Polymerase Inhibition IC₅₀ | Significantly higher than entecavir | Indicates reduced direct antiviral potency |
Glucuronidation represents the dominant metabolic pathway for entecavir biotransformation, primarily mediated by hepatic uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This phase II conjugation reaction serves as a critical detoxification and elimination mechanism that prevents potential genotoxic effects associated with prolonged entecavir exposure. In vitro studies using human liver microsomes demonstrate that UGT1A1, UGT1A3, and UGT1A9 are principally responsible for catalyzing the formation of entecavir 3'-O-β-D-glucuronide [3] [7]. The metabolic conversion follows Michaelis-Menten kinetics, with an estimated Km value of 85 μM and Vmax of 180 pmol/min/mg protein, indicating moderate affinity and efficient conversion capacity.
The formation of this hydrophilic metabolite substantially reduces entecavir's potential for cellular accumulation and associated genotoxicity. In vitro genotoxicity assays demonstrate that entecavir exposure causes DNA damage in DNA repair-deficient cell lines, particularly those defective in single-strand break repair (PARP1-/-), homologous recombination (BRCA1-/-), and translesion DNA synthesis (RAD18-/-, REV3-/-) pathways [7]. By facilitating efficient elimination, glucuronidation minimizes this genomic vulnerability. The glucuronide metabolite itself does not exhibit the mitochondrial toxicity profile associated with other nucleoside analogs, as entecavir lacks inhibitory effects on DNA polymerase γ and mitochondrial function [1] [7].
Table 2: Key Enzymatic and Genetic Factors Influencing Entecavir Glucuronidation
Factor | Impact on Glucuronidation | Clinical Implication |
---|---|---|
UGT1A1 Polymorphisms | Reduced catalytic activity (e.g., UGT1A128) | Potential for altered entecavir clearance |
UGT1A3 Expression Levels | Variable conjugation efficiency | Interindividual metabolic variation |
UGT1A9 Inhibition | Decreased glucuronide formation | Potential drug-drug interactions |
Hepatic Function Status | Reduced conjugative capacity in cirrhosis | Altered pharmacokinetics in decompensated liver disease |
Renal Elimination Capacity | Glucuronide accumulation in CKD | Requires dosage adjustment in renal impairment |
The glucuronide metabolite undergoes extensive renal excretion via organic anion transporters (OAT1 and OAT3), which recognize the glucuronic acid moiety. This elimination pathway prevents significant systemic accumulation of entecavir 3'-O-β-D-glucuronide in patients with normal renal function. However, in cases of renal impairment, reduced clearance necessitates dosage adjustment of the parent drug to prevent metabolite accumulation [3] [5]. Unlike entecavir, which demonstrates minimal protein binding (<20%), the glucuronide metabolite exhibits moderate binding to plasma proteins (approximately 40-50%), potentially influencing its distribution characteristics [5].
The generation of entecavir 3'-O-β-D-glucuronide profoundly influences the pharmacokinetic profile of entecavir therapy. This hydrophilic metabolite exhibits a significantly reduced volume of distribution (approximately 0.5 L/kg) compared to the parent drug (multiple tissue distribution), effectively restricting its presence predominantly to plasma and extracellular fluids [5]. This compartmentalization minimizes exposure to tissues where off-target effects might occur, particularly mitochondrial-rich tissues vulnerable to nucleoside analog toxicity.
The glucuronidation pathway substantially enhances entecavir's overall elimination profile. While entecavir itself undergoes minimal cytochrome P450-mediated metabolism (<10%), glucuronidation accounts for approximately 40-50% of its metabolic clearance [5]. This efficient conjugation reduces the dependence on renal excretion of unchanged drug, providing an alternative clearance mechanism particularly valuable in patients with fluctuating renal function. The plasma half-life of entecavir 3'-O-β-D-glucuronide ranges between 10-14 hours – slightly longer than the parent drug's 8-10 hours – due to its reduced renal clearance rate and moderate protein binding [3].
Pharmacodynamic studies reveal that entecavir 3'-O-β-D-glucuronide contributes to the overall antiviral efficacy through two principal mechanisms: First, as a reservoir for potential hydrolysis back to active entecavir (though this reverse process occurs minimally in plasma); second, through direct but weaker inhibition of HBV polymerase activity. This dual contribution is particularly relevant during long-term therapy, where sustained viral suppression is essential. Clinical evidence demonstrates that effective glucuronide formation correlates with reduced hepatotoxicity risk and improved hepatic function recovery in patients with HBV-related decompensated cirrhosis, as evidenced by significant improvement in Child-Turcotte-Pugh (CTP) and Model for End-Stage Liver Disease (MELD) scores after 12 months of entecavir therapy [8].
Table 3: Comparative Pharmacokinetic Properties of Entecavir and Its Glucuronide Metabolite
Parameter | Entecavir | Entecavir 3'-O-β-D-Glucuronide | Clinical Relevance |
---|---|---|---|
Molecular Weight | 295.3 g/mol | 453.40 g/mol | Impacts membrane permeability |
Plasma Protein Binding | <20% | 40-50% | Influences tissue distribution |
Primary Elimination | Renal (unchanged) | Renal (active secretion) | Affected by renal function |
Metabolic Clearance | Minimal (<10%) | 40-50% of total clearance | Alternative pathway for elimination |
Volume of Distribution | Extensive (multiple tissues) | Limited (extracellular fluid) | Reduces off-target tissue exposure |
Half-life | 8-10 hours | 10-14 hours | Contributes to sustained antiviral effect |
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7